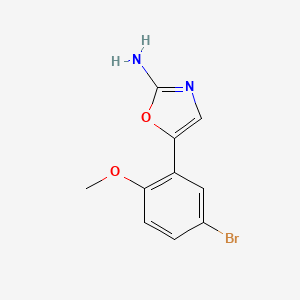
2'-Propargyladenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Propargyladenosine is a modified nucleoside analog of adenosine, characterized by the presence of a propargyl group at the 2’ position of the ribose sugar. This compound is notable for its applications in click chemistry, a powerful and versatile chemical synthesis technique. The molecular formula of 2’-Propargyladenosine is C13H15N5O4, and it has a molecular weight of 305.29 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Propargyladenosine typically involves the modification of adenosine through the introduction of a propargyl group. One common method includes the use of propargyl bromide in the presence of a base to achieve the desired substitution at the 2’ position of the ribose sugar. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) under controlled temperature conditions .
Industrial Production Methods: While specific industrial production methods for 2’-Propargyladenosine are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring high purity of the final product, and implementing efficient purification techniques such as high-performance liquid chromatography (HPLC) to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions: 2’-Propargyladenosine undergoes various chemical reactions, including:
Click Chemistry Reactions:
Substitution Reactions: The propargyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Copper (I) Catalysts: Used in click chemistry reactions to facilitate the cycloaddition process.
Azide Compounds: React with the alkyne group in 2’-Propargyladenosine to form triazole derivatives.
Major Products:
Wissenschaftliche Forschungsanwendungen
2’-Propargyladenosine has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 2’-Propargyladenosine primarily involves its incorporation into RNA molecules. Once incorporated, it can be detected and modified through click chemistry reactions. This allows researchers to study RNA synthesis, dynamics, and interactions in living cells. The compound’s ability to form stable triazole linkages with azide-containing molecules makes it a valuable tool for bioconjugation and molecular labeling .
Vergleich Mit ähnlichen Verbindungen
Adenosine Phosphate: A naturally occurring nucleoside involved in energy transfer within cells.
Acadesine: An adenosine analog used as a cardioprotective agent.
Clofarabine: A nucleoside analog used in the treatment of certain types of leukemia.
Fludarabine Phosphate: A chemotherapy medication used to treat hematological malignancies.
Vidarabine: An antiviral drug used to treat herpes simplex virus infections.
Uniqueness: 2’-Propargyladenosine is unique due to its propargyl group, which enables it to participate in click chemistry reactions. This property distinguishes it from other adenosine analogs and makes it particularly useful for applications in bioconjugation, molecular labeling, and the study of RNA dynamics .
Eigenschaften
Molekularformel |
C13H15N5O4 |
|---|---|
Molekulargewicht |
305.29 g/mol |
IUPAC-Name |
(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-4-prop-2-ynoxyoxolan-3-ol |
InChI |
InChI=1S/C13H15N5O4/c1-2-3-21-10-9(20)7(4-19)22-13(10)18-6-17-8-11(14)15-5-16-12(8)18/h1,5-7,9-10,13,19-20H,3-4H2,(H2,14,15,16)/t7-,9-,10-,13-/m1/s1 |
InChI-Schlüssel |
ROHGEAZREAFNTO-QYVSTXNMSA-N |
Isomerische SMILES |
C#CCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)O |
Kanonische SMILES |
C#CCOC1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl thieno[2,3-d]pyrimidine-4-carboxylate](/img/structure/B13009747.png)
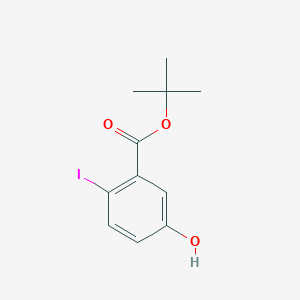
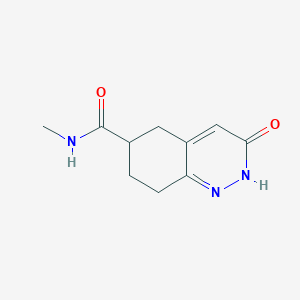

![ethyl 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate](/img/structure/B13009774.png)
![1-(3-Amino-6-isopropylthieno[2,3-b]pyridin-2-yl)ethanone](/img/structure/B13009786.png)
![5-Amino-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B13009787.png)
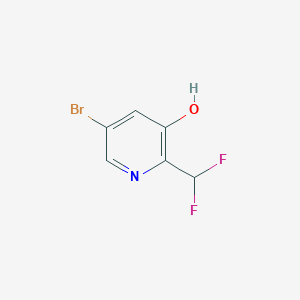
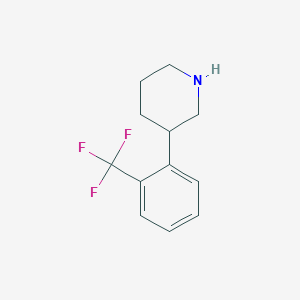
![(1R,3R)-3-Fluoro-8-azaspiro[4.5]decan-1-amine](/img/structure/B13009820.png)

